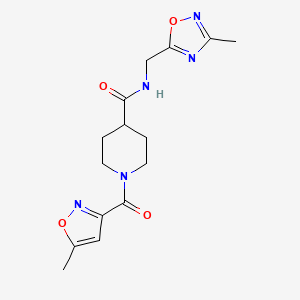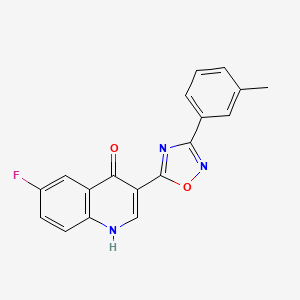
3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The presence of a sulfonyl group and a fluorine atom in the compound suggests that it may have unique chemical properties and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of key intermediates through reactions such as the Sonogashira coupling, as seen in the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones . The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that allows for the introduction of various substituents into the arylsulfonyl moiety. This method provides a versatile approach to modifying the quinoline scaffold and tailoring its biological activity.
Molecular Structure Analysis
Quinoline derivatives can exhibit a range of molecular structures, depending on the substituents attached to the quinoline core. For instance, the crystal structure analysis of related compounds such as 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one and 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one reveals that these molecules can crystallize in different space groups with varying unit cell parameters . The molecular structure of quinoline derivatives is crucial as it can influence the compound's biological activity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including sulfonylation, which is the introduction of a sulfonyl group into the molecule. The sulfonylation reaction can be regioselective, as observed in the sulfonylation of quinazolin-4(3H)-ones, where the position of the sulfonyl group is influenced by the substituents present on the quinoline core . Additionally, quinoline derivatives can participate in N- to O-sulfonyl migration, which is a rearrangement reaction that can alter the position of the sulfonyl group within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as methyl, sulfonyl, and fluorine atoms can affect the compound's solubility, melting point, and stability. For example, the empirical formula, crystal system, space group, and unit cell parameters are key characteristics that can be determined through crystallography and are essential for understanding the compound's physical properties . The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods can provide insights into the electronic distribution within the molecule, which is important for predicting reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one, due to its complex structure, is likely involved in various synthetic and chemical reactivity studies. Research in this area often explores the synthesis of quinoline derivatives due to their significant biological activities, such as antitumor, analgesic, antimicrobial effects, and their role in anti-stress therapy (Aleksanyan & Hambardzumyan, 2014). The synthesis methods may involve reactions with sulfur nucleophiles, aiming to produce novel quinoline derivatives with enhanced properties and potential applications in various therapeutic areas.
Antimicrobial and Antibacterial Studies
Compounds similar to 3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one are frequently evaluated for their antimicrobial and antibacterial properties. For instance, research has shown that certain 2-substituted quinoline derivatives exhibit potent antibacterial activity, particularly against gram-positive bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Jung, Baek, & Park, 2001).
Photocatalytic Applications
The structural features of quinoline derivatives, such as the one , make them suitable candidates for photocatalytic applications. These compounds can be involved in photocatalytic reactions leading to the synthesis of other complex molecules through processes like Markovnikov-type addition and cyclization. Such photocatalytic protocols are significant in organic synthesis, offering efficient, mild, and versatile methods for constructing valuable compounds with potential applications in materials science, medicinal chemistry, and environmental remediation (Zhai et al., 2022).
Role in Synthesizing Polymeric Materials
Quinoline derivatives also find applications in the synthesis of polymeric materials. For example, they can be incorporated as monomers into polyurethane backbones, contributing to the development of materials with unique properties such as antimicrobial activity, which can be utilized in biomedical applications and the development of advanced materials for health care (Yang & Santerre, 2001).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-7-9-27(10-8-15)22-13-21-19(12-20(22)25)24(28)23(14-26(21)4)31(29,30)18-6-5-16(2)17(3)11-18/h5-6,11-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZGDWNPJBFPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=C(C=C4)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

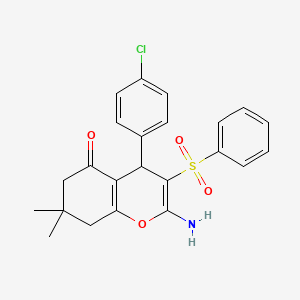
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
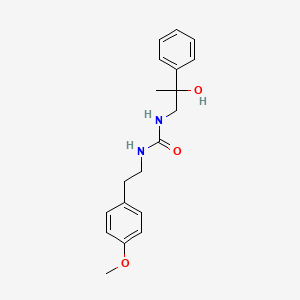
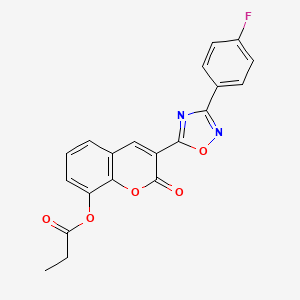
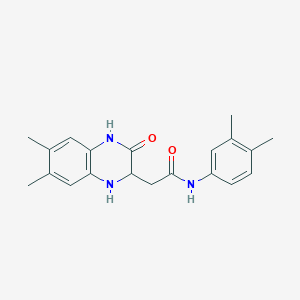
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)
![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)
